5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Gallium-resistant lung cancer AXL kinase pathway Anti-proliferative screening

5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline (CAS 1514205-38-9) is a heterocyclic C13H15N3 compound (MW 213.28 g/mol) belonging to the pyrazolyl-tetrahydroquinoline scaffold class. Its structure features a 1-methylpyrazole group attached at the 5-position of a partially saturated 1,2,3,4-tetrahydroquinoline ring system.

Molecular Formula C13H15N3
Molecular Weight 213.284
CAS No. 1514205-38-9
Cat. No. B2427115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline
CAS1514205-38-9
Molecular FormulaC13H15N3
Molecular Weight213.284
Structural Identifiers
SMILESCN1C=C(C=N1)C2=C3CCCNC3=CC=C2
InChIInChI=1S/C13H15N3/c1-16-9-10(8-15-16)11-4-2-6-13-12(11)5-3-7-14-13/h2,4,6,8-9,14H,3,5,7H2,1H3
InChIKeyYSNINPCOJJJDFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline (CAS 1514205-38-9): Procurement-Relevant Physicochemical Identity and Scaffold Context


5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline (CAS 1514205-38-9) is a heterocyclic C13H15N3 compound (MW 213.28 g/mol) belonging to the pyrazolyl-tetrahydroquinoline scaffold class [1]. Its structure features a 1-methylpyrazole group attached at the 5-position of a partially saturated 1,2,3,4-tetrahydroquinoline ring system. In authoritative biomedical ontologies, this compound is designated as MeSH Supplementary Concept C000596679 and mapped under both the Pyrazoles and Quinolines hierarchies, with its primary structure and biological annotation sourced from a 2014 Bioorganic & Medicinal Chemistry Letters study [2]. The compound is commercially available from multiple chemical suppliers for research use only.

Why Closely Related Pyrazolyl-Tetrahydroquinoline Analogs Cannot Be Assumed Interchangeable During Sourcing for Oncology Research


The pyrazolyl-tetrahydroquinoline family exhibits pronounced structure-activity relationship (SAR) divergence driven by regioisomerism and substitution position. In the landmark 2014 virtual screening study by Oyewumi et al., compound 5476423—identified in the MeSH system as the pyrazolyl-quinoline mapped to this CAS entity—demonstrated an 80-fold potency increase against gallium-resistant lung adenocarcinoma cells relative to the gallium-based baseline, whereas a structurally distinct lead (compound 7919469) from the same screen achieved only a 13-fold improvement [1]. This 6.2-fold inter-lead potency differential within a single discovery series illustrates that even compounds sharing the same virtual screening provenance cannot be considered functionally equivalent. Furthermore, the regioisomer 6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline, which places the pyrazole at the 6-position rather than the 5-position, is cataloged as a distinct screening compound with no overlapping quantitative bioactivity data, making any assumption of parity scientifically unfounded . These observations mandate that procurement specifications for oncology-focused research programs must stipulate the exact CAS number and substitution pattern to ensure experimental reproducibility.

Quantitative Differentiation Evidence: 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline Versus Baseline and Intra-Class Comparators


Anti-Proliferative Potency Against Gallium-Resistant Lung Adenocarcinoma: 80-Fold Superiority Over Gallium Acetylacetonate Baseline

Compound 5476423—the MeSH-designated identifier for this pyrazolyl-quinoline entity—was identified as a lead in a virtual screening campaign targeting the AXL kinase homology model. In anti-proliferative assays using gallium-resistant (R) human lung adenocarcinoma A549 cells, compound 5476423 exhibited an 80-fold increase in potency relative to the gallium acetylacetonate (GaAcAc) control. In contrast, the co-identified lead compound 7919469 achieved only a 13-fold potency increase over the same GaAcAc baseline. The absolute IC50 ratio between the two leads was therefore approximately 6.2:1 in favor of compound 5476423. Additionally, co-treatment of R-cells with GaAcAc and compound 5476423 enhanced GaAcAc efficacy by 2-fold, compared to only 1.2-fold enhancement with compound 7919469. Treatment with compound 5476423 also significantly suppressed the elevated AXL protein expression observed in R-cells relative to gallium-sensitive (S) cells [1].

Gallium-resistant lung cancer AXL kinase pathway Anti-proliferative screening

AXL Protein Expression Suppression: Target Engagement Evidence in Resistant Versus Sensitive Cancer Cells

In the same study, gallium-resistant A549 R-cells showed elevated AXL protein expression compared to gallium-sensitive S-cells, confirming the resistance mechanism. Treatment with lead compound 5476423 significantly suppressed this elevated AXL expression. While compound 7919469 also demonstrated AXL suppression, the study's primary potency data (80-fold vs. 13-fold) indicate that compound 5476423 achieves more effective target engagement at comparable concentrations [1].

AXL kinase Protein expression suppression Resistance reversal

Regioisomeric Differentiation: 5-Position Pyrazole Attachment Confers Distinct Biological Identity Versus 6-Position Analog

The 5-substituted regioisomer (CAS 1514205-38-9) is cataloged as a distinct chemical entity from its 6-substituted analog 6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline . While both share the C13H15N3 molecular formula and molecular weight (213.28 g/mol), the position of the pyrazole group on the tetrahydroquinoline core dictates differential molecular recognition, as evidenced by the fact that only the 5-substituted isomer is mapped in the MeSH ontology to the lead compound 5476423 with demonstrated AXL-pathway activity [1]. No quantitative bioactivity data are available for the 6-substituted isomer under the same assay conditions. In the broader class, the BMC Chemistry fungicidal study of pyrazole-1,2,3,4-tetrahydroquinoline derivatives demonstrated that even subtle substitution variations drive substantial differences in target organism specificity: compounds 10d and 10e achieved 100% and 94.0% inhibition against G. graminis var. tritici at 16.7 μg/mL, respectively, while other analogs in the same series showed widely divergent activity profiles across seven fungal pathogens [2].

Regioisomerism Structure-activity relationship Chemical procurement specification

Fungicidal Activity Benchmarking: Class-Level Parity with Commercial Fungicide Pyraclostrobin

Although direct fungicidal data for the exact CAS 1514205-38-9 compound have not been published, the class-level evidence from Lei et al. (2016) provides a meaningful procurement-relevant benchmark. In that study, pyrazole derivatives containing the 1,2,3,4-tetrahydroquinoline scaffold were evaluated against seven pathogenic fungi at 50 μg/mL. The most active analogs (10d and 10e) achieved 100% and 94.0% inhibition against Gaeumannomyces graminis var. tritici at a reduced concentration of 16.7 μg/mL, matching the 100% inhibition rate of the commercial fungicide pyraclostrobin under identical conditions [1]. This demonstrates that the pyrazole-tetrahydroquinoline scaffold can achieve commercial-grade fungicidal potency. Procurement of the 5-(1-methyl-1H-pyrazol-4-yl) variant enables exploration of the regioisomeric SAR within this validated fungicidal scaffold space.

Agrochemical discovery Fungicidal activity Gaeumannomyces graminis

Molecular Properties Relevant to Screening Collection Procurement: Calculated Drug-Likeness and Physicochemical Profile

The computed physicochemical properties of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline place it within favorable drug-like space. The compound has a calculated XLogP3-AA of 2.2, indicating balanced lipophilicity suitable for both biochemical and cell-based assays. It possesses 1 hydrogen bond donor and 2 hydrogen bond acceptors, a topological polar surface area (TPSA) of 29.9 Ų, and only 1 rotatable bond, conferring conformational rigidity [1]. These values compare favorably to the regioisomer 6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline, which shares identical molecular formula and computed properties but differs in molecular shape and electrostatic potential distribution due to the altered substitution position . The low TPSA (well below the 140 Ų threshold for blood-brain barrier penetration) and moderate lipophilicity suggest utility in both peripheral and CNS-targeted screening panels.

Drug-likeness Physicochemical properties Screening library design

Combinatorial Therapy Potential: Synergistic Enhancement of Gallium-Based Anti-Cancer Agent Efficacy

Beyond single-agent potency, compound 5476423 demonstrated the capacity to enhance the efficacy of gallium acetylacetonate (GaAcAc) when used in combination. Co-treatment of gallium-resistant A549 R-cells with GaAcAc and compound 5476423 resulted in a 2-fold increase in GaAcAc efficacy, compared to only a 1.2-fold increase observed with the co-lead compound 7919469 [1]. This 1.7-fold differential in combinatorial enhancement between the two lead compounds suggests that compound 5476423 possesses distinct polypharmacology or target engagement kinetics that favor its use as a chemosensitizing adjuvant. Compound 7919469 serves as a directly measured intra-class comparator, confirming that the combinatorial benefit is not a universal property of the pyrazolyl-quinoline scaffold but is specific to the 5476423 chemotype.

Combination therapy Gallium resistance reversal AXL-targeted adjuvant

Application Scenarios Where 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline Provides Verifiable Procurement Advantage


AXL Kinase Pathway Oncology Drug Discovery: Hit Validation and Lead Optimization

Research groups investigating AXL kinase as a therapeutic target in drug-resistant non-small cell lung cancer (NSCLC) can deploy this compound as a validated chemical probe. The demonstrated 80-fold potency increase over GaAcAc in gallium-resistant A549 cells, combined with significant AXL protein suppression, provides a quantitative benchmark for establishing screening cascade sensitivity and for benchmarking novel AXL inhibitors in SAR expansion libraries [1]. Procurement of this specific CAS number ensures alignment with the published pharmacology, enabling direct comparison of newly synthesized analogs against a reference compound with peer-reviewed target engagement data.

Gallium Resistance Reversal and Combination Therapy Screening Programs

Programs aimed at identifying chemosensitizers that restore gallium compound efficacy in resistant tumors will find this compound uniquely valuable. The published 2-fold combinatorial enhancement of GaAcAc efficacy versus 1.2-fold for the comparator lead 7919469 provides a quantitative threshold for hit triaging in combination screening campaigns [1]. This compound can serve as a positive control for assay validation and as a scaffold for medicinal chemistry efforts targeting enhanced synergy ratios.

Agrochemical Lead Discovery: Wheat Take-All Disease Fungicide Development

The scaffold-class evidence demonstrating fungicidal potency comparable to commercial pyraclostrobin against Gaeumannomyces graminis var. tritici supports the use of this compound as a starting point for agrochemical lead optimization [3]. Researchers can explore the impact of the 5-position pyrazole substitution—distinct from the substitution patterns in the published 10d/10e leads—on fungicidal spectrum, phytotoxicity, and environmental persistence, potentially identifying IP-differentiable candidates in competitive fungicide patent landscapes.

Screening Library Procurement for Academic and Industrial Chemical Biology Platforms

For core facilities and compound management groups building diversity-oriented screening collections, this compound offers a well-characterized entry with favorable computed drug-likeness parameters (XLogP3: 2.2, TPSA: 29.9 Ų, MW: 213.28 g/mol) [1]. Its MeSH ontological annotation and linkage to peer-reviewed bioactivity data distinguish it from uncharacterized commercial analogs, justifying its inclusion in annotated screening decks where compound provenance and data richness influence hit triage decisions [2].

Quote Request

Request a Quote for 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.